Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate
CAS No.: 1343754-88-0
Cat. No.: VC4461631
Molecular Formula: C9H10BrNO2S
Molecular Weight: 276.15
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate - 1343754-88-0](/images/structure/VC4461631.png)
Specification
CAS No. | 1343754-88-0 |
---|---|
Molecular Formula | C9H10BrNO2S |
Molecular Weight | 276.15 |
IUPAC Name | ethyl 2-(6-bromopyridin-2-yl)sulfanylacetate |
Standard InChI | InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-14-8-5-3-4-7(10)11-8/h3-5H,2,6H2,1H3 |
Standard InChI Key | ULONITWHOGVJAD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NC(=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate features a pyridine ring substituted with bromine at the 6-position and a sulfanylacetate group at the 2-position. The bromine atom introduces steric and electronic effects, influencing reactivity and interaction with biological targets . Computational analyses, including InChI (InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-14-8-5-3-4-7(10)11-8/h3-5H,2,6H2,1H3) and SMILES (CCOC(=O)CSC1=NC(=CC=C1)Br), confirm the planar geometry of the pyridine ring and the spatial orientation of substituents . The compound’s 3D conformation reveals a dihedral angle between the pyridine and acetate groups, affecting its solubility and crystallinity .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate typically involves nucleophilic substitution or coupling reactions. A common method involves reacting 6-bromo-2-mercaptopyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . The reaction proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the chloroacetate electrophile. This route yields the target compound with moderate to high purity (95%) after recrystallization .
Alternative Strategies
Alternative pathways include Friedel-Crafts acylation or Knoevenagel condensation, though these are less commonly reported for this specific compound . For instance, thionyl chloride-mediated acylation of precursor acids has been employed in analogous sulfonamide syntheses, but scalability remains a challenge . Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Physicochemical Properties
Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate is a liquid at room temperature with a density of 1.34 g/cm³ and a boiling point of 534.9°C . Its lipophilicity, enhanced by the bromine atom, suggests moderate solubility in organic solvents like dichloromethane and toluene but limited aqueous solubility . Key spectroscopic data include:
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IR: Peaks at 2976 cm⁻¹ (C-H aliphatic), 1732 cm⁻¹ (C=O ester), and 1607 cm⁻¹ (C=N pyridine) .
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¹H NMR: Signals at δ 1.30 (t, 3H, CH₃), 4.20 (q, 2H, OCH₂), 3.85 (s, 2H, SCH₂), and 7.40–8.10 (m, 3H, pyridine-H) .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
Bromopyridine derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures found in anticancer and antimicrobial agents . The sulfanyl group serves as a leaving group or coordination site for metal catalysts, enabling functionalization at the pyridine core .
Prodrug Development
Structural analogs of this compound have been explored as prodrugs. For example, phosphorylation of phenolic groups in related sulfonamides enhances water solubility and bioavailability . Such modifications are critical for improving pharmacokinetic profiles in preclinical studies .
Comparative Analysis with Halogenated Analogs
Substituting bromine with other halogens or groups alters the compound’s properties:
Property | Cl-Substituted Analogue | Br-Substituted Analogue |
---|---|---|
Lipophilicity (LogP) | 3.2 | 3.7 |
Melting Point (°C) | 120–122 | Liquid at RT |
Cytotoxicity (IC₅₀) | 10 µM | 5 µM |
Bromine’s larger atomic radius and polarizability enhance membrane permeability and target binding compared to chlorine . Conversely, fluorine-substituted analogs exhibit higher metabolic stability but reduced potency.
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